molecular formula C11H21NO3 B8635318 N-Octanoyl-L-alanine

N-Octanoyl-L-alanine

Cat. No.: B8635318
M. Wt: 215.29 g/mol
InChI Key: PWDZZFPSEZIBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octanoyl-L-alanine is a synthetic anionic surfactant belonging to the class of N-acyl amino acid derivatives. These compounds are increasingly investigated as "green" or bio-surfactants due to their potential for improved biocompatibility and biodegradability compared to petroleum-derived alternatives . The structure of this compound features an alanine residue as the polar head group and an eight-carbon octanoyl chain as the hydrophobic tail, giving it amphiphilic properties essential for its research applications. Researchers value N-acyl alanine derivatives for their surface-active properties. Studies on similar N-decanoyl amino acids show they effectively lower surface tension and self-assemble into micelles in aqueous solutions, making them compelling subjects for research in material science and soft matter . A key area of investigation is their self-assembly behavior, which can be fine-tuned by modifying the hydrocarbon chain length or the amino acid polar head. This allows for the creation of various nanostructures and supramolecular soft materials, such as hydrogels, with potential applications in drug delivery and nanotechnology . Furthermore, the octanoyl moiety is of significant interest in biochemical research. It is a key functional group in critical biological molecules, most notably in the peptide hormone ghrelin, where an n-octanoyl modification on a serine residue is essential for its activity . This makes N-acyl amino acids, including this compound, relevant as synthetic analogs or building blocks for studying such biological modification processes and receptor interactions. In vitro cytotoxicity screening of structurally similar N-decanoyl amino acid surfactants suggests they may have more favorable toxicological profiles than common anionic surfactants like sodium dodecyl sulfate (SDS) across various cell lines, highlighting their potential for developing safer pharmaceutical excipients . This product, this compound, is provided for Research Use Only. It is intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

2-(octanoylamino)propanoic acid

InChI

InChI=1S/C11H21NO3/c1-3-4-5-6-7-8-10(13)12-9(2)11(14)15/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

PWDZZFPSEZIBRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N Octanoyl L Alanine

Chemical Synthesis Approaches for N-Octanoyl-L-alanine

The chemical synthesis of this compound primarily involves the formation of an amide bond between the amino group of L-alanine and the carboxyl group of octanoic acid. This can be achieved through several methods, with the direct N-acylation of L-alanine being a common approach.

Direct N-Acylation of L-Alanine: Reaction Conditions and Yield Optimization

Direct N-acylation of L-alanine with an activated form of octanoic acid, such as octanoyl chloride, is frequently accomplished using the Schotten-Baumann reaction. nih.govresearchgate.net This method is widely used for the synthesis of amides from amines and acid chlorides. organic-chemistry.org The reaction is typically carried out in a biphasic system, consisting of an aqueous phase and an organic solvent. The base in the aqueous phase serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the N-acylated product. organic-chemistry.org

Optimization of the Schotten-Baumann reaction for the synthesis of N-acyl amino acids involves careful control of several parameters to maximize the yield and purity of the product while minimizing side reactions, such as the hydrolysis of the acyl chloride. Key parameters that are often optimized include the choice of base, solvent, temperature, and the stoichiometry of the reactants. For instance, in the synthesis of cocoyl glycine (B1666218), a related N-acyl amino acid, the Schotten-Baumann reaction is employed to yield the desired product. researchgate.net The optimization of a similar reaction in a flow chemistry setup has been shown to successfully suppress the undesired hydrolysis of the electrophile. cam.ac.uk

Table 1: Representative Reaction Conditions for the Schotten-Baumann Synthesis of N-Acyl Amino Acids
ParameterConditionRationale
Acylating Agent Octanoyl chlorideProvides a reactive acyl group for the amidation reaction.
Amino Acid L-AlanineThe amino acid to be acylated.
Base Sodium hydroxide (B78521) (NaOH)Neutralizes the HCl byproduct, driving the reaction forward.
Solvent System Water and an organic solvent (e.g., diethyl ether, dichloromethane)A biphasic system where the base resides in the aqueous phase and the reactants and product are in the organic phase. organic-chemistry.org
Temperature Typically low to ambient temperatures (e.g., 0-25 °C)To control the exothermic reaction and minimize hydrolysis of the acyl chloride.
Stirring Vigorous stirringTo ensure efficient mixing between the two phases for optimal reaction rates.

Strategies for Esterification of this compound (e.g., Ethyl Ester Formation)

The carboxylic acid group of this compound can be converted to an ester, such as the ethyl ester, through various esterification methods. A common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. sigmaaldrich.com This is a reversible reaction, and to drive the equilibrium towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Table 2: General Conditions for Fischer Esterification of this compound
ParameterConditionRationale
Substrate This compoundThe carboxylic acid to be esterified.
Alcohol Ethanol (B145695)The alcohol that will form the ethyl ester.
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)To protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. sigmaaldrich.com
Temperature RefluxTo increase the reaction rate.
Reaction Time Several hoursTo allow the reaction to reach equilibrium.
Work-up Neutralization of the acid catalyst and extraction of the esterTo isolate the final product.

Control of Stereochemistry and Enantiomeric Purity in this compound Synthesis

Maintaining the stereochemical integrity of the chiral center in L-alanine is crucial during the synthesis of this compound to ensure the desired biological or chemical properties of the final product. The α-carbon of L-alanine is a stereocenter, and harsh reaction conditions can sometimes lead to racemization. libretexts.org

In the direct N-acylation of L-alanine via the Schotten-Baumann reaction, the conditions are generally mild enough to avoid significant racemization of the α-carbon. The reaction mechanism does not involve the cleavage of any bonds to the chiral center of the amino acid. However, it is always good practice to verify the enantiomeric purity of the final product using techniques such as chiral chromatography or polarimetry. The synthesis of enantiomerically pure α-amino aldehydes from silylated α-amino acids has been reported, highlighting methods to prepare chiral building blocks with high optical purity. nih.gov Furthermore, methods exist for the preparation of D- or L-alanine of high enantiomeric purity, which can then be used as starting materials for subsequent reactions. libretexts.org The stereochemistry of amino acids is a fundamental concept, with the common amino acids existing as the L-enantiomer. nih.gov

Enzymatic and Biotechnological Production of N-Acylated Amino Acids

Enzymatic and biotechnological methods offer a more environmentally friendly and highly selective alternative to chemical synthesis for the production of N-acylated amino acids. These methods often operate under milder conditions and can exhibit high regio- and enantioselectivity.

Biocatalytic Routes for N-Acylation Utilizing Specific Enzymes

Enzymes such as lipases and acylases have been successfully employed for the synthesis of N-acyl amino acids. These enzymes can catalyze the formation of the amide bond between a fatty acid and an amino acid. The enzymatic synthesis of N-acyl-L-amino acids can be performed in aqueous or non-aqueous media, and often in systems containing co-solvents like glycerol (B35011) to improve substrate solubility and reaction equilibrium. researchgate.net

Lipases, which naturally catalyze the hydrolysis of esters, can be used in reverse to catalyze esterification and amidation reactions in non-aqueous environments. The optimization of lipase-catalyzed acylation of octanol (B41247) with octanoic acid has been studied, providing insights into reaction parameters such as temperature, moisture level, and enzyme dose. epa.gov While this is an O-acylation, the principles can be applied to N-acylation. Lipase-catalyzed selective amidation of amino alcohols has also been demonstrated, showing high regioselectivity for the amino group. libretexts.org

Acylases are another class of enzymes that have shown great potential in the synthesis of N-acyl amino acids. A novel acylase from Streptomyces mobaraensis has been shown to efficiently catalyze the synthesis of N-acyl-L-amino acids and N-acyl-peptides in aqueous solutions. nih.gov Similarly, acylase I from pig kidney has been used for the synthesis of various N-medium- and long-chain acyl-L-amino acids in a glycerol-water system. researchgate.net The enzymatic acylation of L-amino acids in aqueous media using aminoacylases from Streptomyces ambofaciens has also been investigated as a green alternative to the Schotten-Baumann reaction. cam.ac.uk

Table 3: Comparison of Enzymes for Biocatalytic N-Acylation
EnzymeSource OrganismReaction ConditionsAdvantages
Lipase e.g., Rhizopus arrhizusNon-aqueous or solvent-free systems, optimized temperature and moisture. epa.govReadily available, can be used in immobilized form.
Acylase I Pig kidneyGlycerol-water system, pH 7.5, 37°C. researchgate.netEffective for a range of amino acids and fatty acids.
Aminoacylase Streptomyces ambofaciensAqueous medium. cam.ac.ukGreen alternative to chemical synthesis, high selectivity.
Acylase Streptomyces mobaraensisAqueous solution, with or without glycerol. nih.govEfficient synthesis of N-acyl-L-amino acids and peptides.

Microbial Fermentation and Biosynthesis of N-Acyl Alanines (e.g., from Marine Bacteria)

Microbial fermentation presents a promising avenue for the large-scale production of N-acyl amino acids. Certain microorganisms, particularly marine bacteria, are known to produce a variety of N-acyl amino acids as part of their metabolism. For example, the marine bacterium Deleya marina has been reported to produce N-acyl leucine (B10760876) and N-acyl isoleucine. nih.gov While this specific bacterium has not been reported to produce N-acyl alanine (B10760859), it demonstrates the natural capacity of marine microbes to synthesize these compounds.

The biosynthesis of N-acyl amino acids in bacteria typically involves the activation of a fatty acid, often as an acyl-coenzyme A (CoA) thioester, followed by the transfer of the acyl group to the amino group of an amino acid, a reaction catalyzed by an N-acyl-L-amino acid synthase. nih.gov The metabolic engineering of microorganisms for the production of L-alanine itself is well-established, providing a potential platform for the subsequent N-acylation to produce N-acyl alanines. nih.gov Pseudomonas aeruginosa, a bacterium known for its complex quorum sensing systems involving N-acyl homoserine lactones, also possesses the metabolic machinery for fatty acid biosynthesis, which could potentially be harnessed for the production of other N-acyl compounds. nih.gov Further research into the metabolic pathways of marine and other bacteria may lead to the discovery of strains that naturally produce this compound or the engineering of existing production strains to synthesize this specific compound.

Design and Synthesis of this compound Conjugates and Peptidomimetics

The unique structural characteristics of this compound, featuring a lipophilic octanoyl tail and a chiral L-alanine headgroup, make it an attractive building block for the design and synthesis of novel conjugates and peptidomimetics. These derivatives are explored for their potential to mimic or modulate biological processes by combining the features of lipids and amino acids.

Incorporation of this compound as a Building Block in Peptide Synthesis

The integration of this compound into peptide sequences offers a strategy to introduce lipophilicity, which can enhance membrane permeability and protein-protein interactions. This process is typically achieved through solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. beilstein-journals.orgpeptide.comnih.gov

In SPPS, the N-octanoyl group of this compound is not a temporary protecting group but a permanent feature of the final peptide. creative-peptides.compeptide.comiris-biotech.de This means that the standard Nα-deprotection steps used for typical amino acids (e.g., removal of Fmoc or Boc groups) are bypassed for this specific residue. nbinno.com The synthesis would proceed by coupling the free carboxyl group of this compound to the N-terminus of the growing peptide chain attached to a solid support. beilstein-journals.org

Coupling Methodologies:

The activation of the carboxylic acid of this compound is a critical step to facilitate amide bond formation. bachem.com Several coupling reagents can be employed for this purpose, each with its own advantages regarding efficiency and minimization of side reactions like racemization. mdpi.comresearchgate.net

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide)Widely used, but can lead to N-acylurea formation and racemization if additives are not used. bachem.commdpi.com
Phosphonium SaltsPyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)High coupling efficiency and reduced risk of racemization. researchgate.net
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)Highly efficient and commonly used in automated peptide synthesizers. mdpi.com

Protecting Group Strategy:

Since the N-terminus of this compound is already acylated, no N-terminal protecting group is required for this specific building block. The synthesis would typically involve the standard Fmoc/tBu or Boc/Bzl orthogonal protection strategies for the other amino acids in the peptide sequence. iris-biotech.debiosynth.com The N-octanoyl group remains stable throughout the synthesis and the final cleavage and deprotection steps. creative-peptides.com

A generalized scheme for the incorporation of this compound at the N-terminus of a peptide synthesized on a solid support is as follows:

The peptide chain is assembled on the solid support using standard SPPS protocols.

The final amino acid residue at the N-terminus is deprotected to expose the free amine.

this compound is activated using a suitable coupling reagent and reacted with the resin-bound peptide.

The final lipopeptide is cleaved from the resin and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).

Development of Oligomeric N-Acyl-L-alanine Species

The development of oligomers of N-acyl-L-alanine, including this compound, presents an interesting avenue for creating novel biomaterials and peptidomimetics with defined structures and properties. While specific literature on the oligomerization of this compound is scarce, principles from polymer and peptide chemistry can be applied to devise synthetic strategies.

One potential approach is the stepwise solution-phase or solid-phase synthesis, similar to peptide synthesis, where this compound units are sequentially coupled. This would allow for precise control over the oligomer length.

Another strategy could involve the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). illinois.edu However, this would require the synthesis of an this compound-NCA monomer, which may present synthetic challenges.

Alternatively, radical polymerization of N-acryloyl amino acid monomers has been shown to produce poly(N-acyl amino acids). nih.govacs.org This method involves the synthesis of an acryloyl derivative of L-alanine followed by polymerization, and subsequent N-octanoylation of the resulting polymer. Photoinduced living polymerization techniques could offer precise control over the molecular weight and distribution of the resulting polymers. rsc.org

Hypothetical Synthesis of an this compound Dimer:

StepReactant 1Reactant 2Coupling Reagent/ConditionsProduct
1This compoundL-Alanine methyl esterHATU, DIPEA in DMFN-Octanoyl-L-alanyl-L-alanine methyl ester
2N-Octanoyl-L-alanyl-L-alanine methyl esterLiOH in THF/H2O-N-Octanoyl-L-alanyl-L-alanine

This dimer could then be further elongated by repeating the coupling and deprotection steps.

Synthesis of Novel this compound Based Molecular Scaffolds

Molecular scaffolds serve as frameworks for the spatial arrangement of functional groups, and this compound provides a versatile starting point for the design of novel scaffolds in medicinal chemistry. nih.govekb.eg The combination of a flexible lipid chain and a rigid chiral center can be exploited to create diverse molecular architectures.

The design of peptidomimetics often involves creating scaffolds that mimic the secondary structures of peptides, such as β-turns or α-helices, to improve metabolic stability and bioavailability. upc.eduthieme-connect.de this compound can be incorporated into such scaffolds to introduce lipophilic character, potentially enhancing membrane interactions.

For instance, this compound could be used as a component in the synthesis of bisindolylmaleimide scaffolds, which are known for their protein kinase inhibitory activity. nih.gov The octanoyl group could be positioned to interact with hydrophobic pockets in the target protein.

Another approach involves using this compound as a foundational element for constructing conformationally constrained cyclic peptidomimetics. upc.edu Cyclization can be achieved through various chemical strategies, such as macrolactamization or ring-closing metathesis, to create well-defined three-dimensional structures.

The synthesis of such scaffolds would draw upon a wide range of modern synthetic organic chemistry techniques, in addition to the methodologies developed by peptide chemists. thieme-connect.de The goal is to create molecules that present the key pharmacophoric elements in a desired spatial orientation to interact with biological targets. upc.edu

Advanced Analytical and Spectroscopic Characterization of N Octanoyl L Alanine

High-Resolution Chromatographic Separation Techniques

High-resolution chromatographic techniques are indispensable for separating N-Octanoyl-L-alanine from complex matrices, enabling its subsequent detection and quantification.

Liquid Chromatography (LC) Applications (HPLC, UPLC, HILIC) for this compound

Liquid chromatography (LC) methods, including High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are widely applied for the analysis of N-acylated amino acids. Given the amphiphilic nature of this compound, reversed-phase (RP) LC is a common choice, often requiring derivatization for enhanced detection, particularly with UV/Vis spectrophotometry. For instance, N-acyl amino acid surfactants have been derivatized with 2,4′-dibromoacetophenone to yield 4′-bromophenacyl esters, making them suitable for UV/Vis and mass spectrometry (MS) detection after reversed-phase LC separation researchgate.netmdpi.com. This derivatization strategy allows for the separation of homologues based on fatty alkyl chain length and amino acid type mdpi.com.

UPLC, offering higher resolution and faster analysis times compared to conventional HPLC, is particularly beneficial for complex samples. Methods utilizing UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) have been developed for the analysis of N-acyl amino acids, such as N-oleoyl glycine (B1666218) and N-oleoyl alanine (B10760859), demonstrating high recovery and limiting ion suppression nih.gov. These methods are crucial for quantitative analysis in biological matrices.

Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful LC mode, especially suited for the direct analysis of polar and ionic compounds like amino acids and N-acylated amino acids, without the need for derivatization mdpi.com. HILIC separates analytes based on their polarity, with more polar compounds exhibiting stronger retention on the HILIC column mdpi.com. This technique, often coupled with electrospray ionization mass spectrometry (ESI-MS), allows for the sensitive and specific quantitative analysis of a large number of polar metabolites simultaneously, even from small sample volumes mdpi.commdpi.com. For example, HILIC has been successfully used to separate underivatized amino acids, including isobars like leucine (B10760876) and isoleucine, with baseline resolution in short run times nih.gov.

Table 1: Illustrative LC Parameters for N-Acylated Amino Acid Analysis

LC ModeDerivatization RequirementMobile Phase CharacteristicsColumn TypeDetectionReference
RP-HPLCOften required (e.g., 2,4′-dibromoacetophenone)Optimized gradients for N-acyl fatty acid homologuesReversed-phase C18UV/Vis, MS researchgate.netmdpi.com
UPLCNot always required, especially with MS/MSVariable, often involving acetonitrile/water with modifiersC18 or HILICMS/MS nih.govresearchgate.net
HILICNoHigh organic content (e.g., ACN with ammonium (B1175870) formate)HILIC-Si, AmideESI-MS nih.govmdpi.com

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry (MS) provides highly sensitive and specific detection and identification capabilities, making it a cornerstone in the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) for Structure Confirmation and Trace Detection

Tandem mass spectrometry (MS/MS) is critical for the unambiguous structure confirmation and trace detection of this compound and related N-acylated amino acids. In MS/MS, a precursor ion (e.g., the protonated molecule [M+H] or deprotonated molecule [M-H]) is selected and then fragmented, typically by collision-induced dissociation (CID). The resulting product ion spectrum provides a unique "fingerprint" that can be used to confirm the compound's structure and identify it even in complex mixtures beilstein-journals.orgnih.govacs.orgwiley-vch.de.

For N-acylated amino acids, characteristic fragmentation patterns are observed. For instance, electron ionization (EI) MS of N-acylated amino acid methyl esters often shows a dominant McLafferty rearrangement ion (y) and prominent ions (w, x) that help identify the amino acid residue, while the acyl chain influences other fragments beilstein-journals.org. In electrospray ionization (ESI) positive mode, MS spectra of N-acylated amino acid methyl esters reveal specific fragment ions, which can include losses of water or characteristic cleavages that confirm the N-acyl linkage and the amino acid moiety beilstein-journals.org. For example, the fragmentation of protonated α-amino acids involves pathways like the elimination of HO + CO alexandraatleephillips.com.

MS/MS is also invaluable for trace detection due to its high selectivity, minimizing matrix interferences. Multiple Reaction Monitoring (MRM) mode in triple quadrupole (QQQ) or hybrid QTOF instruments is commonly used for highly sensitive and quantitative trace analysis, where specific precursor-to-product ion transitions are monitored researchgate.netdrugfuture.com.

Electrospray Ionization (ESI) and Quadrupole Time-of-Flight (QTOF) Techniques for this compound

Electrospray ionization (ESI) is a soft ionization technique widely preferred for the analysis of polar and thermally labile compounds like this compound, as it produces primarily protonated or deprotonated molecular ions with minimal fragmentation in the source mdpi.combeilstein-journals.orgnih.govmassbank.euresearchgate.netfrontiersin.org. This preserves the molecular integrity, making it easier to determine the molecular weight. ESI is highly compatible with LC, forming the basis of LC-ESI-MS.

Quadrupole Time-of-Flight (QTOF) mass spectrometers, when coupled with ESI (ESI-QTOF), offer a powerful combination of high mass accuracy, high resolution, and sensitive detection mdpi.comnih.govnih.govmassbank.euresearchgate.netfrontiersin.org. High mass accuracy allows for the determination of the elemental composition of ions, providing strong evidence for compound identification nih.govnih.gov. High resolution enables the differentiation of isobaric compounds (compounds with the same nominal mass but different exact masses) and separation of analyte ions from matrix interferences wiley-vch.defrontiersin.org.

ESI-QTOF systems are frequently employed in untargeted metabolomics studies for N-acyl amino acids, allowing for the comprehensive detection and identification of a wide range of these lipids and their metabolites mdpi.comnih.gov. For example, N-acyl amino acids have been analyzed using ESI in negative mode on QTOF LC/MS systems, with specific source parameters optimized for sensitivity nih.gov. The high mass accuracy of TOF mass spectrometers significantly reduces matrix effects, which is particularly beneficial for analyzing complex biological samples frontiersin.org.

Table 2: Key Advantages of ESI-QTOF in N-Acyl Amino Acid Analysis

FeatureBenefit for this compound AnalysisReference
Soft Ionization (ESI) Preserves molecular ion, suitable for polar and labile compounds. beilstein-journals.orgresearchgate.net
High Mass Accuracy (QTOF) Enables elemental composition determination, confident identification. nih.govnih.gov
High Resolution (QTOF) Differentiates isobars, reduces matrix interference. wiley-vch.defrontiersin.org
MS/MS Capability Provides structural information through fragmentation patterns. beilstein-journals.orgnih.govnih.gov
Untargeted Analysis Suitable for comprehensive metabolomics, discovering novel compounds. mdpi.comacs.orgnih.gov

Application of Stable Isotope Labeled this compound Standards in Quantitative Assays

Stable isotope-labeled standards are considered the gold standard for accurate and precise quantitative analysis of this compound and other metabolites by mass spectrometry, particularly in complex biological matrices nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov. These standards are chemically identical to the analyte but contain heavier isotopes (e.g., C, N, H) at specific positions, leading to a measurable mass difference.

When a known amount of a stable isotope-labeled standard is added to a sample before extraction and analysis, it serves as an internal standard. This allows for the compensation of variations and errors that can occur during sample preparation (e.g., extraction efficiency, derivatization yield) and instrumental analysis (e.g., ion suppression/enhancement in MS, detector response fluctuations) nih.govfrontiersin.orgmdpi.com. The ratio of the unlabeled analyte to its labeled internal standard is measured, providing a highly accurate quantification that is robust to matrix effects nih.govmdpi.comdrugfuture.com.

For N-acylated amino acids, stable isotope-labeled analogs can be biosynthetically generated or chemically synthesized mdpi.comresearchgate.net. For instance, uniformly C, N-stable isotope-labeled amino acids are used as internal standards for the quantification of amino acids in plasma by LC-MS/MS, ensuring accuracy and minimizing matrix effects drugfuture.com. The use of such standards is crucial for reliable quantitative assays, especially when dealing with endogenous compounds or trace detection in biological samples nih.govuni.lu.

Table 3: Advantages of Stable Isotope Labeled Standards in Quantitative Analysis

AdvantageDescriptionReference
Matrix Effect Compensation Corrects for ion suppression or enhancement caused by co-eluting compounds. nih.govdrugfuture.com
Improved Accuracy Accounts for variations in sample preparation (extraction, derivatization) and instrument response. nih.govmdpi.com
Enhanced Precision Leads to more reproducible quantitative results by normalizing for analytical variability. mdpi.comnih.gov
Reliable Trace Detection Allows for accurate quantification of low-abundance analytes in complex samples. nih.gov

Spectroscopic Methods for Structural Elucidation and Conformational Studies

Spectroscopic techniques provide invaluable insights into the molecular structure, bonding, and conformational preferences of this compound. These methods offer complementary information, allowing for a robust characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound and its Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure, connectivity, and dynamics of organic compounds. While comprehensive, detailed NMR spectral assignments (including specific chemical shifts and coupling constants) for this compound (the free acid) are not extensively detailed in readily available public domain snippets, data for its esters and related N-acylated alanine derivatives provide a strong basis for understanding its expected NMR profile.

For instance, 13C NMR spectra are available for this compound ethyl ester (C13H25NO3) nih.govspectrabase.com and this compound propyl ester spectrabase.com. These analogues, possessing the N-octanoyl group and the L-alanine core, exhibit characteristic signals corresponding to the aliphatic carbons of the octanoyl chain, the carbonyl carbons (amide and ester/carboxyl), and the α-carbon and methyl group of the alanine moiety. Similarly, 1H NMR spectra for related compounds like N-acetyl-L-alanine have been reported, demonstrating the expected proton environments hmdb.ca. The presence of the long aliphatic chain would result in distinct signals for the methyl and methylene (B1212753) protons, while the alanine backbone protons (α-CH, CH3) and the amide N-H proton would appear in their characteristic chemical shift regions, influenced by the adjacent electronegative atoms and hydrogen bonding.

The interpretation of NMR spectra for this compound would involve identifying resonances for:

Aliphatic Chain: Multiple methylene (–CH2–) signals typically appearing between 1.2-1.6 ppm (1H NMR) and 20-40 ppm (13C NMR), and a terminal methyl (–CH3) signal around 0.8-0.9 ppm (1H NMR) and 10-15 ppm (13C NMR).

Amide Linkage: The α-proton of alanine (–CH(CH3)NH–) would be deshielded and appear around 4-5 ppm in 1H NMR, often as a multiplet due to coupling with the methyl protons and the amide proton. The amide carbonyl carbon (–C(=O)NH–) would resonate around 170-175 ppm in 13C NMR. The amide N-H proton would typically appear as a broad signal, often exchanging with solvent protons.

Carboxyl Group: The carboxyl carbon (–COOH) would be highly deshielded, appearing around 170-180 ppm in 13C NMR. The acidic proton of the carboxyl group would be highly variable depending on the solvent and concentration.

CompoundSpectroscopy TypeKey NMR Observations (Analogues)Source
This compound Ethyl Ester13C NMRSpectra available, characteristic signals for octanoyl chain, amide, and alanine carbons. nih.govspectrabase.com
This compound Propyl Ester13C NMRSpectra available, characteristic signals for octanoyl chain, amide, and alanine carbons. spectrabase.com
N-Acetyl-L-alanine1H NMRCharacteristic proton environments for acetyl group and alanine backbone. hmdb.ca
N-(n-tetradecanoyl)-L-alaninate1H NMR, 13C NMR1H NMR (δ in ppm, J in Hz): 0.75 (t, 3H, J=6.6, CH3-(CH2)10–), 1.192 (m, 18H, CH3-(CH2)9–), 2.139 (t, 2H, J=7.6, -CH2-CO-NH-), 4.034 (q, 1H, J=3.6, -NH-CH(COOH)CH3), 1.21 (d, 3H, -NH-CH(COOH)CH3), 1.472 (s, 1H, -NH-CH(COOH)CH3). spectrabase.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, identifies functional groups and provides information about molecular vibrations and bonding. For this compound, key vibrational modes are expected from its amide linkage, long aliphatic chain, and carboxyl group.

Specific FTIR data for this compound indicates a strong N-H stretch at 3317 cm-1 spectrabase.com. This band is characteristic of the amide N-H bond. For the longer chain analogue, N-(n-tetradecanoyl)-L-alaninate, additional bands include a CH stretch at 2920 cm-1, corresponding to the aliphatic methylene and methyl groups spectrabase.com.

General characteristic vibrational modes observed in L-alanine and its derivatives, which would also be present in this compound, include:

N-H stretching: Amide N-H stretching vibrations typically appear in the region of 3200-3500 cm-1.

C-H stretching: Aliphatic C-H stretching vibrations (from the octanoyl chain and alanine methyl group) are observed around 2850-2960 cm-1 hmdb.ca.

C=O stretching (Amide I): The amide carbonyl stretching (Amide I band) is a strong absorption, typically found between 1600-1700 cm-1, and is highly sensitive to the conformation of the amide bond crystallography.net.

N-H bending (Amide II): The N-H bending vibration (Amide II band) is coupled with C-N stretching and appears around 1510-1580 cm-1 crystallography.net.

Carboxyl C=O stretching: The carboxylic acid C=O stretching vibration is expected around 1700-1740 cm-1, though its exact position can vary with hydrogen bonding and ionization state hmdb.ca.

CH3 bending: Methyl group bending vibrations are typically observed around 1421 cm-1 and 1447 cm-1 hmdb.ca.

NH2/NH3 bending: While this compound has an amide N-H, not a free amine, the influence of the alanine backbone means some characteristic amino acid vibrations, such as those related to the C-N stretch, would be present. For L-alanine, NH2 bending is observed around 1309 cm-1 hmdb.ca.

Functional Group/VibrationTypical FTIR/Raman Wavenumber (cm⁻¹)Observed for this compound / AnaloguesSource
N-H stretch (Amide)3200-35003317 (this compound) spectrabase.com
C-H stretch (Aliphatic)2850-29602920 (N-(n-tetradecanoyl)-L-alaninate) spectrabase.com
C=O stretch (Amide I)1600-1700Expected, sensitive to conformation crystallography.net
N-H bend (Amide II)1510-1580Expected crystallography.net
Carboxyl C=O stretch1700-1740Expected hmdb.ca
CH3 bending1421, 1447Expected (from alanine methyl) hmdb.ca

X-ray Diffraction Analysis of Crystalline this compound and Related Compounds

L-alanine itself crystallizes in an orthorhombic crystal system with the P212121 space group nih.govajol.info. Other L-alanine derivatives, such as L-alanine cadmium chloride, have been shown to crystallize in a monoclinic system with C2 space group scirp.org. A chiral Nickel(II) complex of N-(2-pyridylmethyl)-L-alanine was also characterized by single crystal X-ray diffraction, revealing an orthorhombic P212121 space group nih.gov.

CompoundCrystal SystemSpace GroupMethodSource
L-AlanineOrthorhombicP212121X-ray Diffraction (single crystal, powder) nih.govajol.info
L-Alanine Cadmium ChlorideMonoclinicC2Single Crystal X-ray Diffraction scirp.org
Ni(II) N-(2-pyridylmethyl)-L-alanine complexOrthorhombicP212121Single Crystal X-ray Diffraction nih.gov
This compoundNot explicitly reported in snippetsNot explicitly reported in snippetsExpected to be chiral, non-centrosymmetric(Inferred)

Molecular Mechanisms and Biological Activity of N Octanoyl L Alanine in Research Models

Investigation of Cellular Permeation and Transport Systems

The ability of N-Octanoyl-L-alanine to exert biological effects is fundamentally dependent on its capacity to cross cellular membranes. Its structure, featuring a hydrophobic octanoyl tail and a hydrophilic L-alanine head group, suggests that it may utilize multiple mechanisms for cellular entry.

Characterization of this compound Uptake in Prokaryotic Cells

In prokaryotic models, such as Escherichia coli, the uptake of nutrients is tightly regulated by a variety of transport systems. L-alanine itself is actively transported into bacterial cells. mdpi.com The addition of the octanoyl group to L-alanine significantly increases its lipophilicity, which could facilitate passive diffusion across the bacterial cell membrane. However, research on similar N-acyl amino acids suggests that dedicated transporters may also be involved. In Bacillus subtilis, L-alanine is known to be a crucial molecule for triggering spore germination. sigmaaldrich.com Studies on E. coli have shown that L-alanine availability can influence the expression of certain proteins. sigmaaldrich.com The uptake of this compound is likely influenced by the metabolic state of the cell and the expression levels of broad-specificity amino acid and peptide transporters.

Analysis of Transport Mechanisms in Eukaryotic Cell Lines

In eukaryotic cells, the transport of amino acids is mediated by a large number of solute carrier (SLC) family transporters. diva-portal.org The transport of L-alanine, for instance, can be handled by systems such as System A (SNAT1, SNAT2, SNAT4) and the neuron-specific SNAT8, which are Na+-dependent. diva-portal.org Given its hybrid structure, this compound's transport is likely multifaceted. The octanoyl chain may allow it to passively diffuse through the lipid bilayer, a mechanism common for fatty acids. Concurrently, it may be recognized by transporters that accommodate amino acids with bulky side chains or by peptide transporters. Studies on N-acyl aromatic amino acids suggest that specific transport mechanisms exist for this class of molecules. frontiersin.orgnih.gov

Table 1: Hypothetical Uptake Characteristics of this compound in a Mammalian Cell Line This table presents illustrative data based on typical transport kinetics for analogous molecules.

Parameter Value Condition
Apparent K_m 150 ± 25 µM Na+-dependent transport
V_max 1200 pmol/min/mg protein Na+-dependent transport
Passive Diffusion Coefficient 1.5 x 10⁻⁷ cm/s pH 7.4, 37°C
Inhibition by L-alanine 45% at 1 mM Competitive
Inhibition by Octanoic Acid 25% at 1 mM Non-competitive

Enzyme Interaction and Catalytic Modulation Studies

N-acyl amino acids can act as inhibitors or activators of various enzymes by mimicking substrates, binding to allosteric sites, or altering the enzyme's interaction with membranes.

Enzyme Inhibition and Activation Kinetics of this compound

The L-alanine component of this compound makes it a candidate for interaction with enzymes that bind L-alanine or structurally similar amino acids. These interactions can be characterized by their kinetic parameters. For instance, if this compound acts as a competitive inhibitor, it would bind to the active site of the enzyme, thereby increasing the apparent Michaelis constant (K_m) for the natural substrate without affecting the maximum reaction velocity (V_max).

Specific Target Enzyme Identification and Mechanistic Elucidation (e.g., Ligases, Dehydrogenases)

Potential enzyme targets for this compound include those central to amino acid and fatty acid metabolism.

Alanine (B10760859) Racemase: This enzyme, crucial for bacterial cell wall synthesis, converts L-alanine to D-alanine. This compound could potentially act as an inhibitor, blocking the active site and preventing peptidoglycan synthesis.

Alanine Dehydrogenase: This enzyme catalyzes the reversible deamination of L-alanine to pyruvate (B1213749). This compound might inhibit this enzyme, thereby influencing the link between amino acid metabolism and the TCA cycle.

UDP-N-acetylmuramate-L-alanine ligase (MurC): This essential bacterial enzyme adds L-alanine to UDP-N-acetylmuramic acid during peptidoglycan synthesis. ebi.ac.uk The structure of this compound could allow it to compete with L-alanine for binding to MurC, disrupting cell wall formation. ebi.ac.uk

Acyl-CoA Synthetases: These enzymes activate fatty acids by converting them to their CoA esters. The octanoyl moiety suggests a possible interaction with medium-chain acyl-CoA synthetases, potentially acting as an inhibitor.

Table 2: Illustrative Kinetic Data for Inhibition of a Hypothetical Alanine Dehydrogenase by this compound This table presents plausible kinetic values to demonstrate competitive inhibition.

Inhibitor Concentration Substrate (L-alanine) Apparent K_m (mM) V_max (µmol/min/mg)
0 µM L-alanine 5.0 100
50 µM L-alanine 7.5 100
100 µM L-alanine 10.0 100
Inhibition Constant (K_i) 100 µM

Roles in Cellular Metabolism and Bioenergetic Pathways

Once inside the cell, this compound can be metabolized, influencing key bioenergetic and biosynthetic pathways. The most probable metabolic fate is hydrolysis of the amide bond by an amidase or acylase, yielding octanoate (B1194180) and L-alanine.

Octanoate Metabolism: The released octanoic acid (a medium-chain fatty acid) can be transported into the mitochondria and undergo β-oxidation to produce acetyl-CoA. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for ATP production or be used in other biosynthetic processes.

L-alanine Metabolism: The released L-alanine is a key glucogenic amino acid. It can be converted to pyruvate by alanine aminotransferase. ontosight.ai Pyruvate can then be used for glucose synthesis via gluconeogenesis in the liver or oxidized to acetyl-CoA to fuel the TCA cycle. ontosight.ai The glucose-alanine cycle is a critical pathway for transporting nitrogen from muscles to the liver. ontosight.ai

This metabolic breakdown links this compound to central carbon and energy metabolism, including glycolysis, gluconeogenesis, the TCA cycle, and fatty acid oxidation. In states of low oxygen (hypoxia), the synthesis of alanine from pyruvate is a key metabolic adaptation, suggesting that modulating alanine availability could impact cellular stress responses. mdpi.com

Integration of this compound into Host or Microbial Amino Acid Metabolism

This compound, as an N-acyl amino acid (NAAA), is anticipated to be integrated into metabolic pathways through enzymatic cleavage of its amide bond. This hydrolysis would yield its constituent molecules: octanoic acid and L-alanine. This process is primarily facilitated by a class of enzymes known as N-acyl-L-amino-acid amidohydrolases (also referred to as aminoacylases). up.ac.zaglpbio.comtu-bs.de These enzymes are widespread and play a role in the degradation of various N-acylated amino acids. up.ac.za For instance, studies on the degradation of Ochratoxin A, a mycotoxin containing a phenylalanine moiety linked to a dihydroisocoumarin part, have identified N-acyl-L-amino acid amidohydrolases from Stenotrophomonas sp. as capable of cleaving the amide bond. glpbio.comasm.org This enzymatic action releases the amino acid and the corresponding acyl component.

Once hydrolyzed, the resulting L-alanine can directly enter the host or microbial amino acid pool. L-alanine is a central amino acid in metabolism, tightly linked with pathways such as glycolysis, gluconeogenesis, and the citric acid cycle. researchgate.net It can be readily converted to pyruvate through the action of alanine transaminase, a key intermediate in cellular respiration and biosynthesis. uoanbar.edu.iqresearchgate.net The other product, octanoic acid, a medium-chain fatty acid, can be activated to octanoyl-CoA and subsequently undergo β-oxidation within the mitochondria to generate acetyl-CoA, which then enters the citric acid cycle. wikipedia.org

While direct studies on the microbial metabolism of this compound are limited, the metabolic fate of its components is well-established. The integration of this compound into metabolism is therefore likely a two-step process involving initial hydrolysis followed by the independent catabolism of the resulting fatty acid and amino acid.

ComponentMetabolic PathwayKey EnzymesMetabolic Fate
This compound HydrolysisN-acyl-L-amino-acid amidohydrolaseOctanoic acid + L-alanine
L-alanine Amino Acid MetabolismAlanine transaminasePyruvate, Glucose (via gluconeogenesis)
Octanoic acid Fatty Acid β-oxidationAcyl-CoA synthetase, β-oxidation enzymesAcetyl-CoA

Influence on ATP Synthesis and Mitochondrial Bioenergetics

Following the hydrolysis of this compound into L-alanine and octanoic acid, both molecules can serve as substrates for mitochondrial energy production. L-alanine can be converted to pyruvate, which is then transported into the mitochondrial matrix. Inside the mitochondria, pyruvate is decarboxylated by the pyruvate dehydrogenase complex to form acetyl-CoA, a primary fuel for the citric acid cycle. The subsequent oxidation of acetyl-CoA in the citric acid cycle generates reducing equivalents (NADH and FADH2) that fuel the electron transport chain, leading to ATP synthesis via oxidative phosphorylation. wikipedia.orgsontaglab.org Studies on Trypanosoma cruzi have shown that L-alanine can be taken up by the parasite under metabolic stress and used as an energy source for mitochondrial ATP synthesis, helping to maintain the mitochondrial membrane potential. nih.gov

Similarly, octanoic acid, a medium-chain fatty acid, can be readily transported into the mitochondria, independent of the carnitine shuttle system required for long-chain fatty acids. Once in the mitochondrial matrix, it is activated to octanoyl-CoA and undergoes β-oxidation. This process generates multiple molecules of acetyl-CoA, NADH, and FADH2, which directly contribute to the production of ATP through the citric acid cycle and oxidative phosphorylation. unimi.itscience.gov The use of octanoyl-L-carnitine as a substrate in high-resolution respirometry studies confirms the role of the octanoyl moiety in stimulating mitochondrial respiration. nih.govresearchgate.netnih.gov

Therefore, it is plausible that this compound, by providing both L-alanine and octanoic acid, could serve as a dual substrate to enhance mitochondrial bioenergetics and stimulate ATP synthesis, particularly in environments where primary energy sources like glucose are limited.

Regulation of Gene and Protein Expression Profiles

Transcriptional Regulation Analyses in Response to this compound or Analogues

Specific transcriptome analyses in response to this compound are not extensively documented. However, studies on analogous compounds, such as L-alanine and other N-acyl compounds, provide insights into the potential transcriptional changes that might be induced.

In Saccharomyces cerevisiae, the nitrogen source has a significant impact on the transcriptome. researchgate.netcore.ac.uk Cells grown in L-alanine-limited cultures exhibit distinct transcript profiles compared to those grown on ammonium (B1175870) or L-glutamine. researchgate.netcore.ac.uk These changes are concentrated around key metabolic nodes like pyruvate and acetyl-CoA, with altered transcript levels of genes such as ALT1 (alanine transaminase), GDH2 (glutamate dehydrogenase), and genes involved in the glyoxylate (B1226380) cycle. researchgate.netcore.ac.uk This suggests that the L-alanine component of this compound could potentially modulate the expression of genes involved in central carbon and nitrogen metabolism.

Furthermore, studies on N-acyl amino acid methyl esters (NAMEs), which are structural analogues of N-acyl amino acids, have shown that these molecules can influence gene expression in bacteria. In Roseovarius tolerans, NAMEs did not participate in AHL-mediated signaling but their ecological role as potential antibiotics was suggested by their impact on temporal gene expression patterns. researchgate.net

While direct evidence is lacking for this compound, it is conceivable that its presence could trigger transcriptional responses related to amino acid and fatty acid metabolism, as well as cellular stress responses, similar to what is observed with its constituent parts and structural analogues.

Proteomic Changes Induced by this compound Exposure in Model Organisms

As with transcriptional analyses, specific proteomic studies on this compound are scarce. However, research on related compounds offers a glimpse into the potential proteomic alterations.

In a study involving the parasite Trypanosoma cruzi, the presence of branched-chain amino acids during differentiation led to significant changes in the proteome of the resulting metacyclic trypomastigotes. nih.gov These changes included the differential regulation of proteins involved in metabolic processes, with a notable decrease in enzymes related to glycolysis and the tricarboxylic acid (TCA) cycle, and an increase in enzymes involved in amino acid and purine (B94841) metabolism. nih.gov This indicates that amino acids, and by extension N-acyl amino acids, can reshape the metabolic landscape at the protein level.

Furthermore, a study on the effects of exogenous L-alanine on macrophages revealed significant alterations in the proteomic and metabolomic profiles, leading to enhanced phagocytosis of multidrug-resistant bacterial pathogens. nih.gov This suggests that L-alanine can modulate key cellular functions by altering the protein expression landscape.

Considering these findings, exposure to this compound could potentially induce proteomic changes in model organisms affecting:

Metabolic Enzymes: Upregulation of amidohydrolases for its degradation, and enzymes involved in alanine and octanoic acid catabolism.

Transport Proteins: Changes in the expression of amino acid and fatty acid transporters.

Stress Response Proteins: Alterations in proteins related to oxidative stress, given the link between metabolism and reactive oxygen species production.

Comparative Analysis of Biological Functions with Related N-Acyl Compounds

Evaluation of Specificity in Biological Receptor Binding and Downstream Signaling Pathways

The specific binding of this compound to biological receptors and the subsequent activation of downstream signaling pathways are not yet extensively characterized in scientific literature. However, analysis of structurally related N-acyl amino acids and the parent L-alanine molecule provides a framework for potential interactions.

The acylation of peptides and amino acids is a known mechanism for modulating biological activity and receptor interaction. A prominent example is the hormone ghrelin, which requires octanoylation of a serine residue to bind and activate its cognate receptor, the growth hormone secretagogue receptor (GHS-R1a). tandfonline.com This post-translational modification is essential for ghrelin's physiological functions, which include influencing processes like hunger, appetite, and energy regulation. tandfonline.com While this involves N-octanoyl-serine, it highlights the principle that the octanoyl group can be a critical determinant for receptor binding and specificity. tandfonline.com

Research on other N-acyl-L-alanine derivatives, such as N-arachidonoyl-L-alanine (NALA), which was isolated from bovine brain, suggests potential activity at cannabinoid and/or vanilloid receptor 1 (VR1), although this has not been fully characterized. caymanchem.com

The parent amino acid, L-alanine, is known to act as an agonist at the inhibitory glycine (B1666218) receptor. tocris.com Furthermore, L-alanine can function as an energy sensor in hepatic cells by activating the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov This activation is mediated by intracellular metabolism of alanine, which alters the AMP/ATP ratio. nih.gov It remains to be determined how the addition of an N-terminal octanoyl group to L-alanine would modify these specific receptor and pathway interactions.

Mechanistic Studies of Antimicrobial Effects of this compound and its Derivatives

The structural characteristics of this compound, possessing a hydrophobic octanoyl tail and a hydrophilic amino acid head group, classify it as an amphiphilic molecule. This structure is common among antimicrobial peptides (AMPs) and lipopeptides, suggesting that its antimicrobial mechanisms could be similar. mdpi.comresearchgate.net The general mechanism for such molecules involves interaction with and disruption of bacterial cell membranes, leading to cell death. mdpi.com

Studies on derivatives provide more direct insight into the antimicrobial potential of the N-octanoyl moiety. An α-N-octanoyl derivative of colistin (B93849) nonapeptide has been synthesized and shown to exhibit characteristic antimicrobial activity, particularly against Gram-negative bacteria. tandfonline.com Colistin nonapeptide by itself has feeble antimicrobial activity, indicating that the acyl group is critically responsible for the observed biological effects. tandfonline.com The antimicrobial effectiveness of these acylated derivatives appears to be more dependent on the carbon size of the acyl chain than its specific structure. tandfonline.com

Table 1: Antimicrobial Activity of α-N-octanoyl colistin nonapeptide This table summarizes the minimum inhibitory concentration (MIC) data reported for the derivative against various bacterial strains.

Test Organism Minimum Inhibitory Concentration (µg/mL)
Escherichia coli K-12 >100
Escherichia coli B 50
Shigella flexneri 2a 25
Shigella sonnei 50
Salmonella typhi T-63 12.5
Salmonella enteritidis 25
Salmonella typhimurium 25
Klebsiella pneumoniae 12.5
Proteus vulgaris >100
Pseudomonas aeruginosa 100
Staphylococcus aureus 209-P >100
Bacillus subtilis PCI-219 100
Micrococcus pyogenes var. albus >100

Data sourced from research on α-N-acyl colistin nonapeptide derivatives. tandfonline.com

The proposed mechanisms for amphiphilic antimicrobial agents often involve several models of membrane interaction. One such mechanism is the "carpet-like" model, where the molecules accumulate on the surface of the bacterial membrane, disrupting its integrity in a detergent-like manner once a threshold concentration is reached. frontiersin.org Another potential mechanism is the inhibition of essential cellular processes. For example, some phosphonopeptide derivatives of alanine act by inhibiting bacterial cell wall biosynthesis enzymes, such as alanine racemase and D-Ala-D-Ala synthetase, after being transported into the cell. asm.orgnih.gov Given that this compound is a lipophilic amino acid derivative, it could potentially traverse the bacterial membrane and interfere with intracellular targets. The fatty acid tail is crucial for the activity of lipopeptide antibiotics like daptomycin, which targets the bacterial cell membrane in a calcium-dependent manner. nih.gov

Structure Activity Relationship Sar Studies of N Octanoyl L Alanine and Its Analogues

Influence of Acyl Chain Length and Saturation on Biological Potency and Selectivity

The length and saturation of the acyl chain in N-acylated amino acids, such as N-Octanoyl-L-alanine, significantly influence their biological activity and selectivity. Research into various N-acylated compounds, including lipopeptide antibiotics and ghrelin mimics, provides insights into this relationship.

For instance, in polymyxin (B74138) antibiotics, which feature N-terminal fatty acyl chains, intermediate lengths, specifically the octanoyl (C8) chain, have been identified as optimal for antimicrobial activity. Longer chains, such as myristoyl (C14), and shorter ones, like acetyl, typically result in reduced antimicrobial efficacy nih.gov. This suggests a critical balance between hydrophobicity and steric factors for optimal interaction with bacterial outer membranes. Similarly, studies on brevicidine and laterocidine analogues have also focused on determining optimal lipid chain lengths for strong activity against multidrug-resistant Gram-negative bacteria researchgate.net.

The enzyme fatty acid synthase (FAS) also exhibits chain-length specificity, with maximum transacylation rates observed for CoA-esters with medium chain lengths, typically C8 to C12 biorxiv.org. This indicates that the octanoyl chain length is often preferred by enzymes involved in lipid metabolism. In the context of ghrelin, a hormone acylated with octanoic acid, this octanoyl modification is essential for its biological activity through the GHS-R1a receptor and is critical for the potency of ghrelin O-acyltransferase (GOAT) inhibitors tandfonline.com. Studies on acylated ghrelin mimetic peptides suggest that the acyl chain binding pocket within GOAT most strongly binds an octanoyl group tandfonline.com.

While there is extensive data on N-acyl aromatic amino acids (NA-ArAAs) with very long acyl chains (16-22 carbon atoms), data for acyl chains of 3-15 carbon atoms, including octanoyl, are more limited but suggest important cellular and extracellular functions for soil microorganisms frontiersin.org.

The following table summarizes the influence of acyl chain length on the activity of various N-acylated compounds:

Compound Class / EnzymeOptimal Acyl Chain LengthObserved Effect of Length VariationReference
Polymyxin AntibioticsC8 (Octanoyl)Reduced activity for C14 (myristoyl) and shorter (acetyl) chains nih.gov
Fatty Acid Synthase (FAS)C8-C12Maximum transacylation rates biorxiv.org
Ghrelin / GOAT InhibitorsC8 (Octanoyl)Crucial for biological activity and inhibitor potency tandfonline.com
Brevicidine/Laterocidine AnaloguesVaries (optimal determined)Strong activity against resistant bacteria for optimal lengths researchgate.net

Correlation between Conformational Preferences and Biological Activities of this compound

The three-dimensional conformation of this compound and its analogues is intimately linked to their biological activities. Small molecules, including drug-like compounds, can exhibit multiple conformations (conformers) due to rotations around single bonds, and these conformational preferences can influence their biological function nih.gov.

Conformational studies, often employing techniques like Circular Dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for understanding these relationships researchgate.netacs.org. For instance, certain peptides, when studied for their conformational behavior, have been shown to adopt specific secondary structures, such as 3₁₀-helices or β-sheet/β-turn motifs, which can be critical for their function acs.orgrsc.org. The presence of intramolecular hydrogen bonding, as revealed by NMR variable-temperature experiments, further contributes to the stability of these preferred conformations acs.org.

The ability of a molecule to adopt a particular conformation or to exhibit conformational flexibility can be essential for its interaction with biological targets. For example, some ellagitannins show conformational flexibility that is important for their biosynthesis and diverse biological activities chemrxiv.org. Similarly, in the context of parathyroid hormone (PTH) analogues, conformational studies have revealed that while introducing conformationally constrained amino acids can increase helical content, it does not always guarantee significant biological activity, emphasizing the complex interplay between structure and function researchgate.net.

Understanding the preferred conformational states and the dynamics of this compound can provide insights into how it interacts with enzymes or receptors. For example, the octanoylation of Ser4 in opiorphin-peptide was found to significantly enhance its inhibitory potency towards NEP, suggesting that the hydrophobic moiety induces more favorable contacts with the hydrophobic pocket of the NEP catalytic site, likely due to a specific conformational fit longdom.org.

Rational Design Principles for Optimized this compound Derivatives and Peptidomimetics

The insights gained from SAR studies on this compound and its analogues form the basis for rational design principles aimed at optimizing their biological potency, selectivity, and pharmacokinetic properties. The goal is often to create peptidomimetics – small protein-like chains designed to mimic natural peptides while possessing improved characteristics such as enhanced stability or biological activity ebi.ac.ukwikipedia.orgfrontiersin.org.

Key rational design principles and strategies include:

Modification of existing peptides: This involves altering the chemical structure of an existing peptide to advantageously adjust its molecular properties. This can include cyclization of linear peptides or coupling of stable unnatural amino acids ebi.ac.ukwikipedia.org.

Incorporation of non-natural amino acids: Substituting canonical amino acids with synthetic unnatural amino acids or modified noncanonical amino acids can augment peptide sequences, improving metabolic stability and potentially oral bioavailability nih.govunimi.it. Examples include amine alkylation, side chain substitution, structural bond extension, and isosteric replacements within the amino acid backbone ebi.ac.uk.

Bioisosteric replacements: Replacing functional groups with others that have similar physical or chemical properties can improve stability or activity. For instance, replacing an amide linkage with a hydrolytically stable 1,2,3-triazole linkage has been explored in ghrelin mimics to improve GOAT inhibitor potency tandfonline.comfrontiersin.org.

Conformational control: Designing molecules that favor specific active conformations can enhance binding to targets. This involves understanding the correlation between conformational preferences and biological activities, as discussed in Section 5.3 researchgate.netchemrxiv.org. The rational design of desired secondary structures, such as helices, is possible by selecting appropriate monomers mdpi.com.

Lead optimization strategies: These include N- and C-terminal truncation, N- and C-terminal modification, random deletion, L/D configuration replacement (D-scanning), and other synthetic analogue approaches acs.org. Alanine (B10760859) scanning is a systematic approach to identify crucial residues for activity frontiersin.orgacs.org.

Combinatorial optimization: This involves generating libraries of peptidomimetics with local modifications, followed by a hit-to-lead optimization process unimi.itacs.org.

The development of peptidomimetics based on this compound can leverage these principles to create compounds with tailored properties, such as increased resistance to enzymatic degradation, improved target affinity, and enhanced membrane permeability, ultimately leading to more effective therapeutic agents nih.govebi.ac.ukfrontiersin.org.

Computational and Theoretical Investigations of N Octanoyl L Alanine

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular modeling and dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and dynamic behavior of N-Octanoyl-L-alanine. These techniques allow for the exploration of its conformational landscape and how it interacts with potential biological targets.

MD simulations can model the movement of every atom in the molecule over time, providing a dynamic picture of its conformational preferences in different environments, such as in a vacuum or in an aqueous solution. github.com These simulations reveal the probability of finding the molecule in specific conformations and the energy barriers between them.

Ligand-Target Interactions: N-acyl amino acids are known to interact with various biological targets, including enzymes and receptors. nih.govmdpi.com Molecular docking, a key molecular modeling technique, can predict the preferred binding orientation of this compound to a target protein. This is followed by MD simulations to assess the stability of the predicted ligand-protein complex. These simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. researchgate.net For example, simulations could be used to study how the octanoyl chain fits into a hydrophobic pocket of a receptor while the alanine (B10760859) moiety forms specific hydrogen bonds. nih.gov

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound
Simulation ParameterValueDescription
Simulation Time100 nsTotal time duration of the simulation. elsevierpure.com
Force FieldCHARMM36A set of parameters used to calculate potential energy. nih.gov
Solvent ModelTIP3P WaterRepresents the aqueous environment. researchgate.net
Major Conformer Population~65%Percentage of simulation time spent in the most stable conformation.
Binding Free Energy (Hypothetical Target)-8.5 kcal/molCalculated energy of binding to a hypothetical receptor pocket.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of this compound.

Electronic Structure and Reactivity: Methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within the molecule, which is fundamental to its chemical properties. researchgate.net These calculations can determine the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nrel.gov

Calculations can also yield atomic charges and electrostatic potential maps, which highlight the electron-rich and electron-poor regions of this compound. nih.gov The amide nitrogen and carbonyl oxygens are typically electron-rich, making them sites for electrophilic attack or hydrogen bonding, while the amide proton is electron-poor. This information is crucial for predicting how the molecule will interact with other molecules and its potential role in chemical reactions. diva-portal.org

Spectroscopic Predictions: Quantum chemical methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. psecommunity.org For instance, theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. nrel.gov These predicted frequencies can be compared with experimental infrared (IR) and Raman spectra. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the hydrogen, carbon, and nitrogen atoms in this compound can be calculated, aiding in the interpretation of experimental NMR spectra. spectrabase.com

Table 2: Predicted Electronic and Spectroscopic Properties of this compound from Hypothetical Quantum Chemical Calculations (DFT B3LYP/6-31G*)
PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital, related to electron-donating ability.
LUMO Energy+1.5 eVEnergy of the lowest unoccupied molecular orbital, related to electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicator of chemical stability. nrel.gov
Dipole Moment3.5 DMeasure of the molecule's overall polarity.
Predicted C=O Stretch Freq. (Amide)~1680 cm-1Corresponds to a major peak in the IR spectrum.

In Silico Screening and Virtual Ligand Design for this compound Based Compounds

In silico (computer-based) methods are essential in modern drug discovery for identifying and optimizing new therapeutic agents.

Virtual Screening: Virtual screening can be used to search large databases of chemical compounds to identify molecules that are structurally similar to this compound or that are predicted to bind to a specific biological target. tjnpr.org This process can be ligand-based, where compounds are compared to the known structure of this compound, or structure-based, where compounds are computationally docked into the binding site of a target protein. mdpi.comresearchgate.net These approaches can rapidly identify potential lead compounds for further experimental testing.

Virtual Ligand Design: Based on the structure of this compound, new compounds can be designed with potentially improved properties, such as enhanced binding affinity or better metabolic stability. researchgate.net This involves making systematic modifications to the parent molecule, for example, by altering the length or branching of the acyl chain, substituting the alanine with other amino acids, or adding new functional groups. acs.org The properties of these newly designed molecules are then evaluated computationally to prioritize the most promising candidates for synthesis and biological testing. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of this compound derivatives with their biological activities, guiding the design of more potent compounds. tjnpr.org

Bioinformatic Analysis of Potential Metabolic Pathways and Regulatory Networks Involving this compound

Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. It can be used to predict how this compound might be synthesized, degraded, and regulated within a biological system.

Metabolic Pathway Prediction: N-acyl amino acids are a known class of endogenous signaling molecules. mdpi.com Their metabolic pathways, however, are not fully elucidated. nih.govresearchgate.net Bioinformatic tools can analyze genomic and proteomic data to identify enzymes that could potentially catalyze the synthesis or degradation of this compound. For instance, enzymes like N-acyltransferases could be responsible for its synthesis from octanoyl-CoA and L-alanine. mdpi.com Conversely, amidases or hydrolases, such as fatty acid amide hydrolase (FAAH), could be involved in its breakdown. mdpi.comresearchgate.net By searching databases for enzymes with known substrate specificities similar to the structure of this compound, potential metabolic pathways can be proposed. frontiersin.orgnih.gov

Regulatory Network Analysis: Metabolomic data, which provides a snapshot of all the metabolites in a biological sample, can be analyzed using bioinformatic tools to understand the regulatory networks involving this compound. mdpi.com If the levels of this compound are found to change in response to certain stimuli or in a disease state, bioinformatic analysis can help to identify correlated changes in genes, proteins, and other metabolites. This can reveal the regulatory pathways that control the levels of this compound and the downstream signaling pathways that it may influence. khanacademy.orgwikipedia.org For example, an increase in this compound might be linked to the upregulation of a particular transcription factor or a change in the activity of a specific signaling pathway.

Future Research Directions and Potential Biotechnological Applications of N Octanoyl L Alanine

Advancements in Biosynthetic Pathway Engineering for Sustainable Production of N-Octanoyl-L-alanine

The sustainable production of this compound is a key area of research, driven by the need for greener and more efficient manufacturing processes. Traditional chemical synthesis of N-acyl amino acids often involves the use of hazardous reagents and generates significant waste. nih.govresearchgate.net Consequently, there is a growing interest in developing biosynthetic pathways that utilize renewable feedstocks and biocatalytic transformations.

Current research in this area is focused on several key strategies. One promising approach involves the use of engineered microorganisms to produce this compound directly from simple carbon sources. This can be achieved by introducing and optimizing metabolic pathways for the synthesis of the two precursors, octanoic acid and L-alanine, and then expressing an enzyme capable of ligating them. The engineering of microbial biosynthetic pathways is advancing rapidly due to new molecular genetic approaches and sophisticated analysis of metabolic flux. nih.gov For instance, synthetic biology tools are being employed to construct novel pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. These efforts often involve the overexpression of key enzymes and the knockout of competing pathways to enhance product yield.

Enzyme-catalyzed biotransformation represents another viable strategy for the green synthesis of N-acyl amino acid amides. nih.govresearchgate.net Researchers are exploring a range of enzymes, including lipases and acyl-adenylating enzymes, for their ability to catalyze the formation of the amide bond between octanoic acid and L-alanine. nih.govresearchgate.net ATP-dependent enzymes, such as acyl-adenylating enzymes, work by activating the carboxylic acid via the formation of an acyl-adenylate intermediate. nih.govresearchgate.net In contrast, ATP-independent enzymes like lipases rely on the formation of an acyl-enzyme intermediate. nih.govresearchgate.net Recent developments have also highlighted an alternative pathway involving ester-amide interconversion, which could expand the scope of enzymes for N-acyl amino acid synthesis. nih.govresearchgate.net

To make the production of the L-alanine precursor more sustainable, researchers are exploring alternative resources and waste streams. uq.edu.au One innovative approach is the development of a cell-free enzymatic cascade that produces L-alanine from methanol, a C1 building block that can be sustainably produced from CO2. uq.edu.au Another sustainable method involves a photo/biocatalytic system for the visible-light-driven production of L-alanine from biobased pyruvate (B1213749) and ammonium (B1175870) ions. rsc.org

Future advancements in this field will likely focus on the discovery and engineering of novel enzymes with improved substrate specificity and catalytic efficiency for this compound synthesis. Furthermore, the integration of multi-enzymatic cascade reactions in one-pot syntheses holds the potential for highly efficient and sustainable production processes. mdpi.com

Exploration of Undiscovered Biological Targets and Signaling Cascades Responsive to this compound

While N-acyl amino acids are recognized as a significant class of signaling molecules, the full extent of their biological roles and molecular targets remains largely unexplored. mdpi.com this compound, as a member of this family, is likely to have a range of biological activities that are yet to be discovered.

Current knowledge suggests that N-acyl amino acids are involved in a variety of physiological processes. nih.gov For example, N-arachidonoyl serine has been shown to have vasodilatory and neuroprotective effects, while N-arachidonoyl glycine (B1666218) exhibits antinociceptive properties. nih.gov These findings suggest that other N-acyl amino acids, including this compound, may also possess important pharmacological activities. The biological activity of these molecules is often mediated by their interaction with specific protein targets, such as receptors and enzymes.

A key area for future research is the identification of novel protein receptors and signaling pathways that are modulated by this compound. This could involve the use of chemical proteomics approaches, such as activity-based protein profiling, to identify proteins that directly interact with this compound. Additionally, high-throughput screening of compound libraries against various cellular assays could reveal unexpected biological activities and lead to the identification of new targets.

The signaling cascades initiated by this compound are also a critical area of investigation. It is known that L-alanine itself can activate hepatic AMP-activated protein kinase (AMPK), a key regulator of cellular and systemic metabolism. nih.gov This raises the possibility that this compound could modulate this pathway or other metabolic signaling cascades. Furthermore, the structural similarity of N-acyl amino acids to endocannabinoids suggests that they may interact with components of the endocannabinoid system or related signaling pathways. mdpi.com For instance, N-lactoyl phenylalanine has been shown to disrupt insulin (B600854) signaling and induce inflammation in cell models. mdpi.com

Future research should also focus on the potential for this compound to be enzymatically modified into other bioactive metabolites, which could then have their own distinct biological targets and functions. frontiersin.org Understanding the complete metabolic network of this compound will be crucial for a comprehensive understanding of its biological roles.

Development of Innovative Analytical Platforms for Real-Time and In Situ Detection in Complex Biological Matrices

The ability to detect and quantify this compound in real-time and in situ within complex biological matrices is essential for understanding its dynamic roles in biological systems. Current analytical methods for N-acyl amino acids often rely on liquid chromatography-mass spectrometry (LC-MS), which provides high sensitivity and selectivity. mdpi.commdpi.com However, these methods typically require extensive sample preparation, including extraction and derivatization, which can be time-consuming and may not be suitable for real-time monitoring. mdpi.commdpi.com

To address these limitations, researchers are working on developing innovative analytical platforms that can provide rapid and on-site detection of this compound. One promising approach is the development of biosensors, which are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal. nih.govmdpi.com For the detection of this compound, a biosensor could be designed using an enzyme or antibody that specifically binds to the molecule.

Recent advancements in nanotechnology are enabling the development of highly sensitive and miniaturized biosensors. mdpi.com For example, nanomaterials such as nanoparticles, nanowires, and carbon nanotubes can be used to enhance the signal transduction and improve the detection limit of biosensors. mdpi.com Furthermore, microfluidic devices, or "lab-on-a-chip" systems, can be integrated with biosensors to enable automated and high-throughput analysis of small sample volumes.

Another area of development is in the field of mass spectrometry imaging, which allows for the visualization of the spatial distribution of molecules within tissues and cells. This technique could be applied to study the localization of this compound in different biological compartments and to understand how its distribution changes in response to various stimuli.

Future analytical platforms for this compound will likely combine multiple technologies to achieve high sensitivity, selectivity, and temporal resolution. For instance, a microfluidic device could be coupled with a miniaturized mass spectrometer for real-time and in situ analysis of this compound in living organisms. The development of such platforms will be crucial for advancing our understanding of the biological functions of this important signaling molecule.

Below is a table summarizing various analytical techniques that can be adapted for the detection of this compound.

Analytical TechniquePrinciplePotential Advantages for this compound Detection
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Can be coupled with various detectors for quantification. nih.gov
Mass Spectrometry (MS) Detection based on mass-to-charge ratio.High sensitivity and specificity for structural elucidation. mdpi.comnih.gov
Quantitative NMR Spectroscopy Quantification based on nuclear magnetic resonance signals.Non-destructive and can provide structural information. nih.gov
Enzyme-Based Microbiosensors Enzymatic reaction produces a detectable signal.High specificity and potential for real-time monitoring. nih.gov
Capillary Electrophoresis Separation based on charge and size in a capillary.High resolution and requires small sample volumes. nih.gov

Harnessing this compound for Novel Applications in Chemical Biology and Biosensor Technologies

The unique chemical structure of this compound, which combines a fatty acid and an amino acid, makes it a versatile molecule for applications in chemical biology and biosensor development. Chemical biologists can utilize this compound and its derivatives as molecular probes to study biological processes. For example, by attaching a fluorescent tag or a photo-crosslinking group to the molecule, researchers can track its localization within cells and identify its interacting partners.

N-acyl-N-alkyl/aryl sulfonamides (NASAs) have recently emerged as promising electrophiles for the covalent modification of proteins, particularly targeting lysine (B10760008) residues. acs.org The N-acyl group in this compound could potentially be modified to incorporate a NASA moiety, creating a reactive probe to covalently label and identify its protein targets in a cellular context.

In the field of biosensor technology, this compound can serve as a target analyte for the development of novel sensing platforms. nih.gov A biosensor for this compound could have numerous applications, from monitoring its levels in biological fluids for diagnostic purposes to detecting its presence in environmental samples. The development of such a biosensor would require a highly specific recognition element, such as a monoclonal antibody or an aptamer, that can bind to this compound with high affinity.

An amperometric biosensor for L-alanine has been developed using L-amino acid oxidase. researchgate.net This principle could be adapted for this compound, potentially by using an enzyme that specifically recognizes and metabolizes this N-acylated form. The development of biosensors often involves the immobilization of a biorecognition molecule onto a transducer surface. nih.gov Nanomaterials can play a crucial role in this process by providing a high surface area for immobilization and enhancing the signal transduction. mdpi.com

Furthermore, the synthesis of this compound derivatives with specific functionalities could lead to the creation of novel biomaterials. For instance, the self-assembly properties of lipoamino acids could be exploited to create nanostructures, such as micelles or vesicles, for drug delivery applications. The chiral nature of the L-alanine moiety could also be utilized in asymmetric synthesis as a chiral building block.

The table below outlines potential applications of this compound in these fields.

FieldPotential ApplicationApproach
Chemical Biology Molecular ProbesSynthesis of tagged derivatives (fluorescent, photo-crosslinking) to study cellular localization and protein interactions.
Covalent LabelingIncorporation of reactive groups (e.g., NASA) to identify protein targets.
Biosensor Technology Analyte DetectionDevelopment of biosensors using specific recognition elements (antibodies, aptamers) for diagnostics and environmental monitoring.
Enzyme-Based SensorsAdaptation of existing enzyme-based sensors for L-alanine to detect this compound.
Biomaterials Drug DeliveryUtilization of self-assembly properties to form nanocarriers.
Asymmetric Synthesis Chiral Building BlockUse of the chiral L-alanine component in the synthesis of enantiomerically pure compounds.

Unraveling Broader Ecological and Inter-species Communication Roles Beyond Canonical Quorum Sensing

N-acyl amino acids, including this compound, have the potential to play significant roles in ecological interactions and inter-species communication that extend beyond the well-established paradigm of bacterial quorum sensing. While N-acyl homoserine lactones are the canonical signaling molecules in Gram-negative bacteria, the diversity of chemical signals used in microbial communication is vast and still being explored. nih.govnih.gov

It is plausible that this compound could function as a signaling molecule in inter-species communication, not only between different bacterial species but also between bacteria and other organisms, such as fungi, plants, and animals. For instance, soil and marine environments are complex ecosystems where numerous microbial species coexist and compete for resources. In such environments, chemical signaling is crucial for mediating interactions, such as symbiosis, competition, and pathogenesis.

The production of certain amino acid derivatives by microorganisms can be influenced by environmental cues, such as nutrient availability. mcgill.ca This suggests that the synthesis of this compound by a microorganism could be a response to specific ecological conditions, and the molecule could then act as a signal to other organisms in the vicinity. For example, it might act as a chemoattractant or a chemorepellent, influencing the behavior of other microbes.

Furthermore, the role of N-acyl amino acids in the interaction between microbes and their hosts is an emerging area of research. These molecules could potentially modulate the host's immune system or influence its development. The neurotoxin β-N-methylamino-L-alanine (BMAA), a non-protein amino acid produced by cyanobacteria, has been implicated in neurodegenerative diseases, highlighting the potential for microbially produced amino acid derivatives to have profound effects on higher organisms. nih.govepa.gov

Future research in this area should focus on screening for the production of this compound in a wide range of microorganisms from diverse ecological niches. Metagenomic and metabolomic approaches could be employed to identify the biosynthetic gene clusters responsible for its production and to correlate its presence with specific ecological conditions. Co-culturing experiments, where different microbial species are grown together, could also be used to investigate the role of this compound in mediating inter-species interactions. Unraveling these broader ecological roles will provide a more complete understanding of the significance of this fascinating molecule in the natural world.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing N-Octanoyl-L-alanine in academic research?

  • Methodological Answer : Synthesis typically involves coupling L-alanine with octanoyl chloride under controlled pH (e.g., alkaline conditions) to form the amide bond. Purification is achieved via recrystallization or chromatography (e.g., reverse-phase HPLC). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra for acyl chain and amino acid moieties) and mass spectrometry (MS) for molecular weight validation. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm .

Q. Which analytical techniques are critical for assessing the stability of this compound under varying experimental conditions?

  • Methodological Answer : Accelerated stability studies involve:

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.
  • Photostability : Exposure to UV-Vis light followed by HPLC analysis to monitor degradation products.
  • Hydrolytic stability : Incubation in buffers of varying pH (2–12) with periodic sampling for LC-MS quantification of intact compound .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed protocols : Document molar ratios, reaction temperatures, and purification gradients (e.g., HPLC solvent systems).
  • Batch-to-batch validation : Compare NMR spectra and retention times across synthesized batches.
  • Reference standards : Use commercially available or NIST-validated analogs (e.g., N-Acetyl-L-alanine) for cross-method calibration .

Advanced Research Questions

Q. How should researchers design experiments to investigate the interaction of this compound with biological membranes?

  • Methodological Answer :

  • Model systems : Use lipid bilayers (e.g., DOPC/DOPG vesicles) or cell lines (e.g., Caco-2 for permeability studies).
  • Techniques : Surface plasmon resonance (SPR) to measure binding kinetics, or fluorescence anisotropy to assess membrane fluidity changes.
  • Controls : Include unmodified L-alanine and shorter-chain acylated analogs (e.g., N-Hexanoyl-L-alanine) to isolate chain-length effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.